

spectroscopic data for 4-Bromomethyl-1,2-dinitrobenzene (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Bromomethyl-1,2-dinitrobenzene

Cat. No.: B188514

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A Technical Guide to the Spectroscopic Profile of 4-Bromomethyl-1,2-dinitrobenzene

This document provides a detailed overview of the expected spectroscopic data for **4-Bromomethyl-1,2-dinitrobenzene**, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. The methodologies for acquiring such data are also detailed.

Molecular Structure

Chemical Name: **4-Bromomethyl-1,2-dinitrobenzene** Molecular Formula: $C_7H_5BrN_2O_4$

Molecular Weight: 261.03 g/mol Structure:

 Chemical structure of 4-Bromomethyl-1,2-dinitrobenzene

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Bromomethyl-1,2-dinitrobenzene**. These predictions are derived from spectral data of analogous compounds, including isomers and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data (Solvent: $CDCl_3$, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.6 - 4.8	Singlet (s)	2H	-CH ₂ Br
~ 7.6 - 7.8	Doublet (d)	1H	Ar-H
~ 8.1 - 8.3	Doublet of doublets (dd)	1H	Ar-H
~ 8.4 - 8.6	Doublet (d)	1H	Ar-H

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 30 - 35	-CH ₂ Br
~ 120 - 140 (multiple peaks)	Aromatic carbons
~ 145 - 155 (multiple peaks)	Aromatic carbons attached to nitro groups

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1550 - 1510	Strong	Asymmetric NO ₂ stretch
1360 - 1330	Strong	Symmetric NO ₂ stretch
~ 1220	Medium-Strong	C-N stretch
~ 690	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
260/262	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
181	Medium	[M - Br] ⁺
165	Medium	[M - NO ₂ - NO] ⁺
135	Medium	[C ₇ H ₅ O ₂] ⁺
76	High	[C ₆ H ₄] ⁺

Experimental Protocols

The following sections describe the standard methodologies for the synthesis of **4-Bromomethyl-1,2-dinitrobenzene** and the acquisition of its spectroscopic data.

Synthesis of 4-Bromomethyl-1,2-dinitrobenzene

A plausible synthetic route involves the radical bromination of 4-methyl-1,2-dinitrobenzene.

Materials:

- 4-methyl-1,2-dinitrobenzene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Anhydrous sodium sulfate
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-dinitrobenzene in CCl₄.

- Add N-Bromosuccinimide and a catalytic amount of the radical initiator (BPO or AIBN).
- Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
- Characterize the purified product using NMR, IR, and MS.

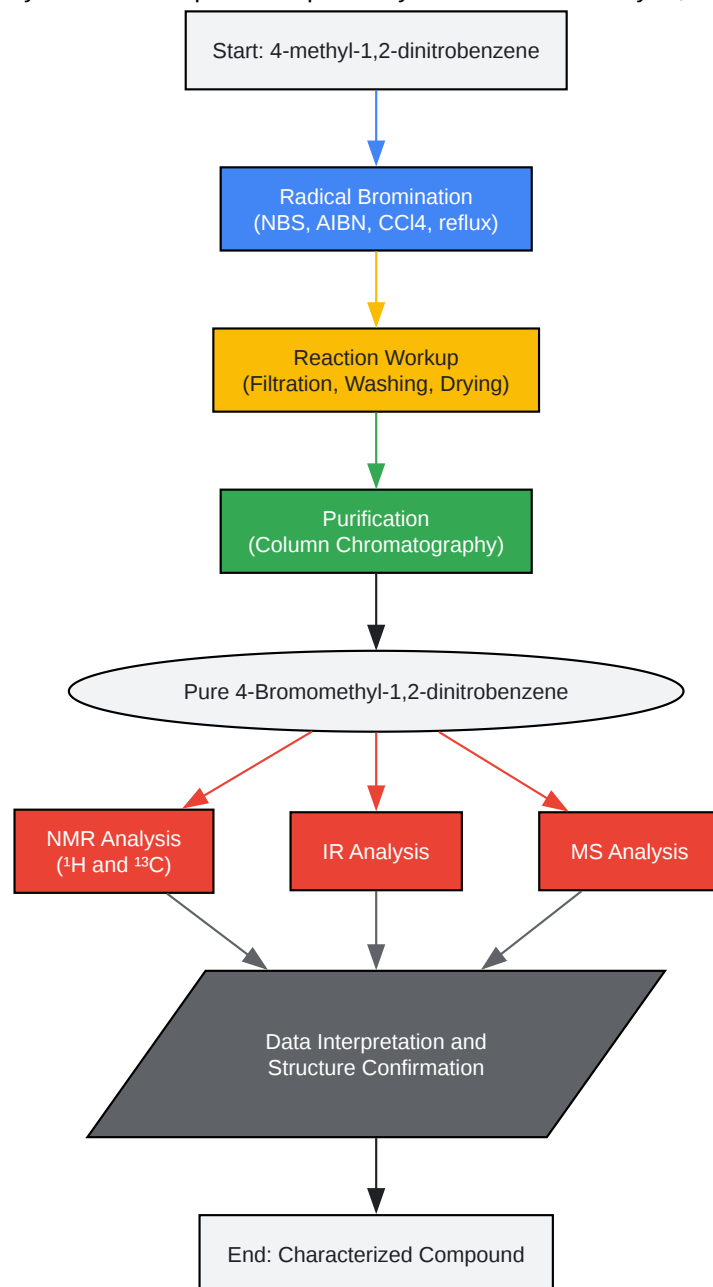
Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl_3), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph (GC-MS).

Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of **4-Bromomethyl-1,2-dinitrobenzene** to its comprehensive spectroscopic characterization.

Workflow for Synthesis and Spectroscopic Analysis of 4-Bromomethyl-1,2-dinitrobenzene



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Caption: Synthesis and analysis workflow.

This technical guide provides a foundational understanding of the spectroscopic properties of **4-Bromomethyl-1,2-dinitrobenzene**. The presented data and protocols are intended to aid researchers in the synthesis, identification, and application of this compound.

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